molecular formula C7H9Br2NO B11840736 2-(Bromomethyl)-6-methoxypyridine hydrobromide

2-(Bromomethyl)-6-methoxypyridine hydrobromide

Cat. No.: B11840736
M. Wt: 282.96 g/mol
InChI Key: AGSPTMCSERMNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-6-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNO·HBr It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-methoxypyridine hydrobromide typically involves the bromination of 6-methoxypyridine. One common method is the reaction of 6-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of electrochemical bromination, where bromine is generated in situ from hydrobromic acid in a flow electrochemical reactor. This method minimizes waste and avoids the use of hazardous chemical oxidants .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridine derivatives.

Scientific Research Applications

2-(Bromomethyl)-6-methoxypyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-methoxypyridine hydrobromide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The bromomethyl group is highly reactive and can form stable intermediates with various nucleophiles. This reactivity is exploited in synthetic chemistry to create complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
  • 2-(Bromomethyl)-1-methylpiperidine hydrobromide

Uniqueness

2-(Bromomethyl)-6-methoxypyridine hydrobromide is unique due to the presence of the methoxy group at the 6-position of the pyridine ring. This functional group influences the compound’s reactivity and its interaction with other molecules, making it distinct from other bromomethyl pyridine derivatives .

Biological Activity

2-(Bromomethyl)-6-methoxypyridine hydrobromide is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the compound's biological activity, synthesis methods, and related compounds, highlighting its relevance in drug development and therapeutic applications.

The molecular formula for this compound is C8H9Br2NC_8H_9Br_2N. The compound features a bromomethyl group and a methoxy substituent on the pyridine ring, which are crucial for its biological activities.

Property Value
Molecular FormulaC8H9Br2N
Molecular Weight252.07 g/mol
SolubilitySoluble in water
ToxicityH302 (harmful if swallowed), H315 (causes skin irritation)

Biological Activity

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities. These include:

  • Anticancer Activity : Similar compounds have been studied for their pro-apoptotic effects in cancer cells. For instance, derivatives with halogen substitutions have shown significant cytotoxic effects against cervical (HeLa) and breast cancer (MCF-7) cell lines .
  • Antimicrobial Properties : Pyridine derivatives are known for their antimicrobial activities, which can be attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
  • Metal Chelation : Some studies suggest that pyridine derivatives can act as metal chelators, which may play a role in reducing oxidative stress and enhancing the efficacy of anticancer treatments .

Case Studies and Research Findings

  • Pro-Apoptotic Properties :
    A study investigated various pyrazole derivatives of pyridine and naphthyridine for their ability to induce apoptosis in cancer cells. The results indicated that halogenated compounds exhibited enhanced anti-proliferative activity, suggesting that similar structural modifications in this compound could yield potent anticancer agents .
  • Cytotoxicity Assays :
    In vitro assays have demonstrated that methoxypyridine derivatives can significantly inhibit cancer cell proliferation. For example, a related compound showed an IC50 value of 60 nM against Aβ42 production in cellular models, indicating strong activity that could be leveraged for therapeutic purposes .
  • Mechanistic Studies :
    Mechanistic studies on related compounds revealed that the presence of bromine and methoxy groups can enhance the formation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells. This pathway involves the activation of caspases and mitochondrial membrane potential disruption .

Properties

Molecular Formula

C7H9Br2NO

Molecular Weight

282.96 g/mol

IUPAC Name

2-(bromomethyl)-6-methoxypyridine;hydrobromide

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H

InChI Key

AGSPTMCSERMNFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.